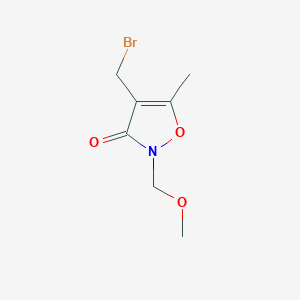

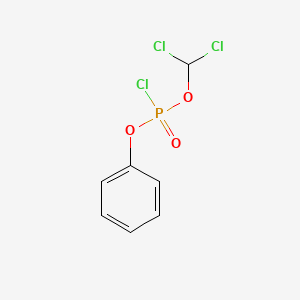

![molecular formula C32H35ClFN7O2 B13404349 2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13404349.png)

2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Adagrasib, sold under the brand name Krazati, is an anticancer medication used to treat non-small cell lung cancer and colorectal cancer. It is an inhibitor of the RAS GTPase family, specifically targeting the KRAS G12C mutation . This compound is taken orally and is being developed by Mirati Therapeutics .

准备方法

Adagrasib is synthesized through a multi-step process involving several key intermediates. The process also involves a transition-metal-free oxidation of a sulfide intermediate and the use of a leaving group with favorable steric and electronic characteristics at the 4-OH position of the tetrahydropyridopyrimidine core . Industrial production methods have been optimized to enhance scalability and reduce costs, including the removal of halogenated solvents and the implementation of single crystallization of the final active pharmaceutical ingredient .

化学反应分析

Adagrasib undergoes various chemical reactions, including oxidation, nucleophilic aromatic substitution, and crystallization. Common reagents used in these reactions include chiral building blocks, sulfide intermediates, and specific leaving groups . The major products formed from these reactions are the key intermediates and the final active pharmaceutical ingredient, adagrasib .

科学研究应用

Adagrasib has shown significant clinical activity in pretreated patients with several tumor types, including non-small cell lung cancer and colorectal cancer . It is used in combination with other agents, such as cetuximab, to enhance its efficacy . The compound is also being investigated for its potential use in other solid tumors harboring the KRAS G12C mutation . Additionally, adagrasib’s ability to penetrate the central nervous system makes it a promising candidate for treating brain metastases .

作用机制

Adagrasib is a small molecule covalent inhibitor of KRAS G12C. It selectively and irreversibly binds to the KRAS G12C protein, locking it in its inactive guanosine diphosphate-bound state . This inhibition prevents downstream signaling in the RAS pathway, leading to tumor cell death and shrinkage . The compound specifically targets the cysteine 12 residue in the KRAS G12C protein, thereby inhibiting KRAS-dependent signaling .

相似化合物的比较

Adagrasib is often compared with sotorasib, another KRAS G12C inhibitor approved by the FDA . Both compounds are used to treat non-small cell lung cancer with the KRAS G12C mutation. adagrasib has shown the ability to penetrate the central nervous system, making it effective against brain metastases, which is a unique feature compared to sotorasib . Other similar compounds include AMG-510 and MRTX849, which also target the KRAS G12C mutation .

属性

分子式 |

C32H35ClFN7O2 |

|---|---|

分子量 |

604.1 g/mol |

IUPAC 名称 |

2-[4-[7-(8-chloronaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |

InChI |

InChI=1S/C32H35ClFN7O2/c1-21(34)31(42)41-17-16-40(18-23(41)11-13-35)30-25-12-15-39(28-10-4-7-22-6-3-9-26(33)29(22)28)19-27(25)36-32(37-30)43-20-24-8-5-14-38(24)2/h3-4,6-7,9-10,23-24H,1,5,8,11-12,14-20H2,2H3 |

InChI 键 |

PEMUGDMSUDYLHU-UHFFFAOYSA-N |

规范 SMILES |

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-6-(aminomethyl)-3-azanyl-oxan-2-yl]oxy-4,6-bis(azanyl)-2-oxidanyl-cyclohexyl]oxy-4-azanyl-6-(hydroxymethyl)oxane-3,5-diol sulfate](/img/structure/B13404269.png)

![2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid](/img/structure/B13404282.png)

![[(1E)-4-Phenyl-1-buten-1-yl]boronic Acid](/img/structure/B13404295.png)

![3-(16-Ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13404298.png)

![S-[(6S)-7-(cyclopentylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate](/img/structure/B13404317.png)

![(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13404320.png)

![Methyl 4'-amino-[2,3'-bithiophene]-5'-carboxylate](/img/structure/B13404324.png)

![5H-benzo[d][1]benzazepine-10,11-dione](/img/structure/B13404346.png)